![molecular formula C9H16O2 B2433089 (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2241140-54-3](/img/structure/B2433089.png)
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
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Overview
Description
“(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2241140-54-3 . It has a molecular weight of 156.22 . The IUPAC name for this compound is (4-isopropyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H16O2/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7,10H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a liquid and is stored at a temperature of 4 degrees . It has a molecular weight of 156.22 .Scientific Research Applications
Organic Synthesis: Bicyclo[3.1.0]hexanes
Researchers have explored the synthesis of bicyclo[3.1.0]hexanes using this compound. The (3 + 2) annulation strategy allows for the construction of complex ring systems. These bicyclic structures have potential applications in natural product synthesis, pharmaceuticals, and materials science .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The development of 2-oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring suggests potential future directions for the use of “(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” and similar compounds . These compounds could be used to replace the ortho-substituted phenyl ring in bioactive compounds, potentially leading to novel structures with improved physicochemical properties .
Mechanism of Action
Target of Action
The primary targets of (4-Propan-2-yl-2-oxabicyclo[21Similar compounds have been shown to interact with theInterleukin receptor-associated kinase 4 (IRAK4) , a key node of signaling within the innate immune system .
Mode of Action
The exact mode of action of (4-Propan-2-yl-2-oxabicyclo[21If it acts similarly to related compounds, it may regulate the production of inflammatory cytokines and chemokines through the irak4 pathway .
Biochemical Pathways
The specific biochemical pathways affected by (4-Propan-2-yl-2-oxabicyclo[21Related compounds have been shown to initiate signaling through the irak4 pathway , which can lead to a feed-forward inflammatory loop .
Result of Action
The molecular and cellular effects of (4-Propan-2-yl-2-oxabicyclo[21If it acts similarly to related compounds, it may regulate the production of inflammatory cytokines and chemokines, potentially affecting patient recovery after tissue damage such as stroke or traumatic brain injury .
properties
IUPAC Name |
(4-propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARKNPHTWBYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol | |
CAS RN |
2241140-54-3 |
Source
|
Record name | [4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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